molecular formula C8H6N2O2 B1315095 2-Methyl-3-nitrobenzonitrile CAS No. 71516-35-3

2-Methyl-3-nitrobenzonitrile

Cat. No.: B1315095
CAS No.: 71516-35-3
M. Wt: 162.15 g/mol
InChI Key: FTFQRHBFTRLIND-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group at the second position and a nitro group at the third position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-3-nitrobenzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, this compound can undergo nucleophilic substitution reactions, which are facilitated by the electron-withdrawing effects of the nitro and nitrile groups .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as cellular toxicity and organ damage, have been reported at high doses of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its overall biological activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Methyl-3-aminobenzonitrile.

    Substitution: Various amides depending on the nucleophile used.

    Oxidation: 2-Methyl-3-nitrobenzoic acid.

Scientific Research Applications

2-Methyl-3-nitrobenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it valuable in targeted chemical syntheses and research applications .

Properties

IUPAC Name

2-methyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFQRHBFTRLIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502326
Record name 2-Methyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71516-35-3
Record name 2-Methyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of 2-Methyl-3-nitrobenzonitrile molecules within its crystal structure?

A1: The crystal structure of this compound reveals two independent molecules per asymmetric unit. These molecules are not perfectly planar; their aromatic rings are slightly tilted with respect to each other, forming a dihedral angle of 1.68° []. Additionally, each molecule exhibits intramolecular C—H⋯O hydrogen bonds, leading to the formation of two six-membered rings with distinct conformations: one adopts an envelope shape while the other takes on a twisted conformation []. Furthermore, the molecules are connected through intermolecular C—H⋯O hydrogen bonds, and π–π interactions are observed between the benzene rings with centroid–centroid distances of 3.752 Å and 3.874 Å [].

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